2-(Pyridin-4-yl)oxan-3-amine
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Overview
Description
2-(Pyridin-4-yl)oxan-3-amine is an organic compound with the molecular formula C10H14N2O It is a heterocyclic compound containing both a pyridine ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. For example, the reaction of 4-bromopyridine with tetrahydropyran-3-amine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyridin-4-yl)oxan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxan-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the oxane ring.
2-(Pyridin-3-yl)oxan-4-amine: This isomer has the pyridine ring attached at a different position on the oxane ring.
Uniqueness
2-(Pyridin-4-yl)oxan-3-amine is unique due to the presence of both the pyridine and oxane rings, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-pyridin-4-yloxan-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8/h3-6,9-10H,1-2,7,11H2 |
InChI Key |
HCFJJELKYFVCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N |
Origin of Product |
United States |
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